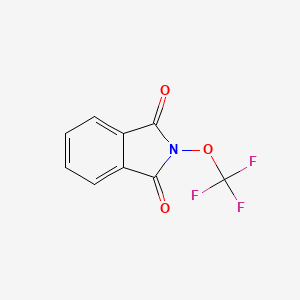

2-(Trifluoromethoxy)isoindoline-1,3-dione

Description

Contextualization of Isoindoline-1,3-dione Scaffolds in Chemical Science

The isoindoline-1,3-dione ring system, commonly known as the phthalimide (B116566) scaffold, is a foundational structural motif in organic and medicinal chemistry. mdpi.comresearchgate.net Phthalimides are recognized as "privileged scaffolds" due to their ability to serve as a framework for creating new drug candidates with a wide array of biological activities. mdpi.com The hydrophobic nature of the phthalimide moiety can enhance a compound's ability to cross biological membranes. mdpi.com

Historically, the Gabriel synthesis of primary amines, which utilizes potassium phthalimide, is a classic application of this scaffold, demonstrating its utility in fundamental transformations. wikipedia.org Beyond its role as a protecting group for amines, the isoindoline-1,3-dione core is present in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. mdpi.comresearchgate.netnih.govnih.gov Its rigid, planar structure and synthetic accessibility make it an ideal starting point for the synthesis of diverse and complex molecules. researchgate.netorganic-chemistry.org

Significance of Trifluoromethoxylation in Modern Organic Chemistry and Related Fields

The introduction of fluorine-containing functional groups is a key strategy in the design of pharmaceuticals and agrochemicals. mdpi.comnih.gov The trifluoromethoxy (-OCF3) group, in particular, has become increasingly important due to the unique physicochemical properties it imparts to a molecule. mdpi.combohrium.comresearchgate.net

The -OCF3 group is highly lipophilic, more so than the related trifluoromethyl (-CF3) group, which can significantly enhance a molecule's membrane permeability and bioavailability. mdpi.commdpi.com It possesses strong electron-withdrawing characteristics and is metabolically stable, making it a valuable substituent for blocking metabolic hotspots in drug candidates. mdpi.combohrium.com The trifluoromethoxy group's distinctive combination of lipophilicity and electronic properties allows for the fine-tuning of a molecule's characteristics to optimize interactions with biological targets. mdpi.com Consequently, the development of reagents and methods for the direct introduction of the trifluoromethoxy group is an active and important area of research. researchgate.netmdpi.com

| Functional Group | Hansch Lipophilicity Parameter (π) | Key Properties |

|---|---|---|

| -OCH3 (Methoxy) | -0.20 | Electron-donating, moderate lipophilicity |

| -CF3 (Trifluoromethyl) | +0.88 | Strongly electron-withdrawing, high lipophilicity, metabolic stability. mdpi.com |

| -OCF3 (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing, very high lipophilicity, metabolic stability. mdpi.com |

| -SCF3 (Trifluoromethylthio) | +1.44 | Highly lipophilic, electron-withdrawing. mdpi.com |

Overview of Research Trajectories Pertaining to 2-(Trifluoromethoxy)isoindoline-1,3-dione as a Synthetic Reagent

This compound, also known as N-(Trifluoromethoxy)phthalimide, has emerged as a significant reagent in the field of trifluoromethoxylation. Research has primarily focused on its application as a source for the trifluoromethoxy group. While many reagents have been developed for electrophilic trifluoromethylation, the direct introduction of the trifluoromethoxy group has presented more challenges. mdpi.comnih.gov

Recent studies have demonstrated that N-(Trifluoromethoxy)phthalimide can function as a nucleophilic trifluoromethoxylating reagent. researchgate.net It is a stable, solid compound that can release a trifluoromethoxide anion (OCF3⁻) under mild reaction conditions. This reactivity has been successfully applied to the nucleophilic trifluoromethoxylation of various alkyl electrophiles, providing a practical and convenient method for incorporating the valuable -OCF3 group into organic molecules. researchgate.net This contrasts with related phthalimide-based reagents like N-(trifluoromethylthio)phthalimide, which acts as an electrophilic source for the -SCF3 group. alfa-chemistry.com

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H4F3NO3 |

| Molecular Weight | 231.13 g/mol. |

| Appearance | Solid |

| Reactivity | Source of nucleophilic trifluoromethoxide (OCF3⁻). researchgate.net |

| Application | Nucleophilic trifluoromethoxylation of alkyl electrophiles. researchgate.net |

Research Scope and Objectives for Advanced Studies on the Chemical Compound

While initial studies have established the utility of this compound as a nucleophilic trifluoromethoxylating agent, significant scope for advanced research remains. Future investigations could focus on several key objectives:

Expansion of Substrate Scope: A primary goal would be to broaden the range of electrophiles that can be effectively trifluoromethoxylated using this reagent. This includes exploring its reactivity with more complex and sterically hindered substrates, as well as its application in late-stage functionalization of intricate molecules relevant to medicinal chemistry.

Mechanistic Elucidation: Detailed mechanistic studies are necessary to fully understand the pathway of trifluoromethoxide release and the subsequent nucleophilic substitution. Investigating the kinetics, solvent effects, and the role of any additives would provide critical insights for optimizing reaction conditions and expanding the reagent's applicability.

Comparative Studies: Rigorous comparison with other existing trifluoromethoxylating reagents is needed to clearly define the advantages, limitations, and specific niche of this compound in the synthetic chemist's toolkit. This would involve side-by-side reactivity studies under standardized conditions.

Exploration of Alternative Reactivity: Investigating whether the reagent can participate in other reaction manifolds beyond simple nucleophilic substitution, such as radical pathways under photochemical or electrochemical conditions, could unlock new synthetic possibilities.

By pursuing these research objectives, the full potential of this compound as a cornerstone reagent for the introduction of the trifluoromethoxy group can be realized, further empowering the fields of drug discovery, materials science, and agrochemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4F3NO3 |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

2-(trifluoromethoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |

InChI Key |

DEBDHIMLZUJSMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Its Precursors

Historical and Current Synthetic Routes to 2-(Trifluoromethoxy)isoindoline-1,3-dione

The primary and most direct method for the synthesis of this compound, also known as N-(trifluoromethoxy)phthalimide, involves the condensation reaction between phthalic anhydride (B1165640) and an appropriate trifluoromethoxy-containing nitrogen source.

A key precursor for this synthesis is trifluoromethoxyamine or its salts. The reaction typically proceeds by heating a mixture of phthalic anhydride and O-(trifluoromethyl)hydroxylamine or its hydrochloride salt in a suitable solvent, often with a base to neutralize the liberated acid.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| Phthalic Anhydride | O-(Trifluoromethyl)hydroxylamine | Heat, Solvent (e.g., Acetic Acid) | This compound |

This traditional approach, while effective, often requires harsh reaction conditions and can lead to the formation of byproducts, necessitating purification steps to isolate the desired product in high purity.

Development of Novel and Efficient Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and safer chemical processes. This has led to the exploration of catalytic methods, the application of green chemistry principles, and the use of continuous flow technologies for the synthesis of this compound.

Catalytic Approaches in the Synthesis of the Chemical Compound

While specific catalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader field of N-substituted phthalimide (B116566) synthesis offers insights into potential catalytic strategies. For instance, palladium-catalyzed cross-coupling reactions have been employed for the N-arylation of phthalimide. A hypothetical catalytic cycle for the synthesis of the target compound could involve a metal catalyst facilitating the coupling of phthalimide with a trifluoromethoxylating agent.

Furthermore, the synthesis of trifluoromethyl-containing isoindolinones has been achieved through radical addition and cyclization processes, sometimes employing metal catalysts to initiate the radical cascade. researchgate.net This suggests that catalytic radical-based approaches could be a viable avenue for the synthesis of this compound.

Green Chemistry Principles Applied to its Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. msu.edurjpn.orgmgesjournals.com Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Solventless reactions are also a key aspect of green synthesis. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

A greener approach to the synthesis of isoindoline-1,3-dione derivatives involves solventless reactions, where a mixture of the reactants is heated to achieve the desired transformation, thereby eliminating the need for a solvent. researchgate.net

Flow Chemistry and Continuous Processing for Production

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. unimi.it The synthesis of this compound could potentially be adapted to a continuous flow process. This would involve pumping the reactants through a heated reactor, possibly packed with a solid-supported catalyst or reagent, to afford the product in a continuous stream. This approach could lead to higher yields, reduced reaction times, and a safer manufacturing process.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction pathway.

Catalyst: In catalytic reactions, the type and loading of the catalyst are critical for achieving high efficiency.

Reaction Time: Optimizing the reaction time ensures the complete conversion of the starting materials without the degradation of the product.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently identify the optimal set of reaction conditions.

Table 2: Parameters for Optimization in the Synthesis of Isoindoline-1,3-dione Derivatives

| Parameter | Potential Impact |

| Solvent | Affects solubility and reaction rate |

| Temperature | Influences reaction kinetics and selectivity |

| Base/Catalyst | Can significantly increase reaction rate and yield |

| Reactant Ratio | Stoichiometry affects conversion and byproduct formation |

Synthesis of Analogues and Derivatized Forms of the Chemical Compound

The synthesis of analogues and derivatized forms of this compound is of interest for exploring structure-activity relationships and developing new compounds with tailored properties. Various synthetic strategies can be employed to introduce different functional groups onto the phthalimide core or to modify the trifluoromethoxy group.

For example, substituted phthalic anhydrides can be used as starting materials to generate analogues with substituents on the aromatic ring. Furthermore, the trifluoromethoxy group could be replaced with other fluoroalkyl or fluoroalkoxy groups to modulate the electronic and steric properties of the molecule. The synthesis of a variety of N-substituted isoindoline-1,3-dione derivatives has been reported, showcasing the versatility of the phthalimide scaffold for chemical modification. nih.govmdpi.comgsconlinepress.comnih.govacgpubs.org For instance, N-(2,2,2-trifluoroethyl)isoindoline-1,3-dione has been synthesized by refluxing phthalic anhydride and 2,2,2-trifluoroethylamine (B1214592) in acetic acid. nih.gov Similarly, 2-((trifluoromethyl)thio)isoindoline-1,3-dione is another structurally related compound. achemblock.com

Chemical Reactivity and Mechanistic Investigations of the Chemical Compound

Analysis of Nucleophilic and Electrophilic Properties of the Chemical Compound

2-(Trifluoromethoxy)isoindoline-1,3-dione exhibits both nucleophilic and electrophilic characteristics, a duality that stems from its molecular architecture. The carbonyl groups of the isoindoline-1,3-dione ring are inherently electrophilic due to the polarization of the carbon-oxygen double bonds. This electrophilicity is a common feature of imides and allows for nucleophilic attack at these carbon centers under certain conditions.

Conversely, the compound's most notable reactivity stems from its function as a nucleophilic trifluoromethoxylating agent. researchgate.net The presence of the electron-withdrawing trifluoromethoxy group attached to the nitrogen atom facilitates the cleavage of the N-O bond, enabling the transfer of a trifluoromethoxide (CF₃O⁻) anion to an electrophilic substrate. researchgate.net This process underscores the compound's capacity to act as a potent source of a nucleophilic trifluoromethoxy group. The phthalimide (B116566) moiety, being a good leaving group, stabilizes the resulting negative charge, further promoting this nucleophilic behavior.

Role of the Trifluoromethoxy Group in Reaction Pathways

The trifluoromethoxy group is the linchpin of the reactivity of this compound, primarily by enabling nucleophilic trifluoromethoxylation reactions. researchgate.net The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, which polarizes the N-O bond. This polarization weakens the bond, making it susceptible to cleavage and the subsequent release of the trifluoromethoxide anion. researchgate.net

This reactivity pathway is significant as it provides a stable and manageable source for the otherwise challenging-to-handle trifluoromethoxide anion. The compound's stability at room temperature, in contrast to many other trifluoromethoxylating agents, makes it a synthetically useful reagent. researchgate.net

Reaction Kinetics and Thermodynamics of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, some general principles can be inferred. The cleavage of the N-O bond is the key step in its function as a trifluoromethoxylating agent. The thermodynamics of this process are influenced by the stability of the products, namely the trifluoromethoxylated compound and the phthalimide anion. The stability of the phthalimide anion, due to charge delocalization across the two carbonyl groups and the aromatic ring, provides a thermodynamic driving force for the reaction.

Kinetically, the rate of nucleophilic trifluoromethoxylation will depend on several factors, including the nature of the electrophile, the solvent, and the presence of any catalysts or additives. For instance, the reaction with alkyl electrophiles is reported to proceed under mild conditions, suggesting a relatively low activation energy for the N-O bond cleavage and subsequent nucleophilic attack. researchgate.net

Elucidation of Reaction Mechanisms involving the Chemical Compound

The primary reaction mechanism involving this compound is its role as a nucleophilic trifluoromethoxylating reagent. This process is believed to proceed via the heterolytic cleavage of the N-O bond to generate a trifluoromethoxide anion and a phthalimidyl cation, although the latter is likely not a free species in solution and the reaction is more likely a concerted or near-concerted process.

Identification of Transient Intermediates

The key transient species in the nucleophilic trifluoromethoxylation reactions is the trifluoromethoxide anion (CF₃O⁻). researchgate.net While this is the reactive nucleophile, its "free" existence in solution may be fleeting. It is generated in situ from the N-O bond cleavage of this compound. The other part of the molecule, the phthalimide group, acts as a leaving group. In some contexts, particularly under electrochemical or photochemical conditions, radical intermediates could also be generated. For instance, N-alkoxyphthalimides can generate oxygen-centered radicals upon reduction. bohrium.com

Transition State Analysis and Energy Profiles

Chemo-, Regio-, and Stereoselectivity in Reactions Mediated by the Chemical Compound

The selectivity observed in reactions mediated by this compound is a critical aspect of its synthetic utility.

Chemoselectivity: In its role as a nucleophilic trifluoromethoxylating agent, the reagent demonstrates chemoselectivity towards electrophilic centers. For instance, in a molecule with multiple functional groups, it would preferentially react with a good electrophile like an alkyl halide over less reactive groups. The mild reaction conditions under which it can be employed also contribute to its chemoselectivity, minimizing side reactions. researchgate.net

Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, the regioselectivity would be governed by the relative reactivity of these sites. For example, in an unsymmetrical dihalide, the reaction would likely occur at the more electrophilic carbon center. The steric bulk of the phthalimide leaving group could also play a role in directing the nucleophilic attack to a less sterically hindered position.

Stereoselectivity: In reactions involving chiral electrophiles, the stereochemical outcome is of significant interest. For a typical Sₙ2 reaction at a stereocenter, inversion of configuration is expected. The use of this compound in such reactions would likely follow this stereochemical course, providing a means for the stereoselective introduction of the trifluoromethoxy group. The phthalimido group itself can also exert stereodirecting effects in certain reactions, although this is more relevant when the phthalimide moiety is incorporated into the substrate rather than acting as a leaving group. nih.gov

Below is a table summarizing the reactivity of this compound as a nucleophilic trifluoromethoxylating agent with various alkyl electrophiles. researchgate.net

| Entry | Electrophile | Product | Yield (%) |

| 1 | 1-Iodooctane | 1-(Trifluoromethoxy)octane | 85 |

| 2 | Benzyl (B1604629) bromide | Benzyl trifluoromethyl ether | 92 |

| 3 | 1-Bromo-3-phenylpropane | 1-Phenyl-3-(trifluoromethoxy)propane | 88 |

| 4 | (Bromomethyl)cyclopropane | Cyclopropylmethyl trifluoromethyl ether | 75 |

| 5 | 2-Bromooctane | 2-(Trifluoromethoxy)octane | 65 |

| 6 | 1-Iodoadamantane | 1-(Trifluoromethoxy)adamantane | 42 |

Structure Reactivity Relationships and Design Principles for the Chemical Compound

Influence of Structural Modifications on the Reactivity Profile of the Chemical Compound

The reactivity of 2-(Trifluoromethoxy)isoindoline-1,3-dione is intrinsically linked to the electronic and steric properties of its isoindoline-1,3-dione (phthalimide) framework. While specific studies systematically modifying this framework on this particular reagent are not extensively documented, general principles of phthalimide (B116566) chemistry allow for informed predictions.

The core reactivity of this compound involves the cleavage of the N-O bond to deliver a trifluoromethoxy group. The efficiency of this cleavage is influenced by the electronic nature of the phthalimide ring. Electron-withdrawing substituents on the aromatic ring of the phthalimide moiety are expected to increase the electrophilicity of the carbonyl carbons and stabilize the resulting phthalimide anion, which can be formed after the release of the trifluoromethoxy group. This stabilization could facilitate the N-O bond cleavage, potentially enhancing the reactivity of the reagent. Conversely, electron-donating groups might decrease the reactivity by destabilizing the anionic leaving group.

Steric hindrance around the phthalimide core could also play a role. Bulky substituents near the carbonyl groups might impede the approach of a nucleophile or substrate, thereby slowing down the reaction rate. The rigidity of the phthalimide structure itself helps to maintain a consistent environment around the reactive N-O bond.

Systematic Derivatization Studies of the Chemical Compound to Enhance Performance

Currently, there is a lack of published systematic derivatization studies focused specifically on this compound aimed at enhancing its performance. The existing research primarily establishes the utility of the parent compound as a stable and effective reagent for nucleophilic trifluoromethoxylation. mdpi.comresearchgate.net

Future research endeavors could explore the synthesis of derivatives with various substituents on the phthalimide ring to fine-tune the reagent's reactivity, solubility, and stability. For instance, the introduction of solubilizing groups could improve its applicability in a wider range of solvents, while electronically modifying the ring could alter its reactivity profile as discussed in the previous section. Such studies would be invaluable for developing next-generation trifluoromethoxylation reagents with tailored properties for specific synthetic challenges.

Design Principles for Substrates in Trifluoromethoxylation Reactions

The design of substrates is a critical aspect of successful trifluoromethoxylation reactions using this compound. This reagent has been effectively used for the nucleophilic trifluoromethoxylation of a variety of alkyl electrophiles. researchgate.net The reaction proceeds well with primary and secondary alkyl halides, as well as with alkyl sulfonates.

Key design principles for substrates include:

Good Leaving Group: The substrate must possess a good leaving group (e.g., iodide, bromide, tosylate, mesylate) to facilitate nucleophilic substitution by the trifluoromethoxide anion generated from the reagent.

Steric Accessibility: Primary alkyl electrophiles generally exhibit higher reactivity compared to secondary ones, indicating that steric hindrance at the reaction center is a significant factor. rsc.org Tertiary alkyl halides are typically not suitable substrates due to competing elimination reactions.

Electronic Effects: The presence of electron-withdrawing groups near the reaction center can enhance the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. However, the substrate scope has been shown to be broad, tolerating a range of functional groups.

The following table summarizes the scope of substrates successfully trifluoromethoxylated using this compound, as reported in the literature. researchgate.net

| Substrate Type | Leaving Group | Observed Reactivity |

|---|---|---|

| Primary Alkyl | -I, -Br, -OTs, -OMs | Good to excellent yields |

| Secondary Alkyl | -I, -Br, -OTs | Moderate to good yields |

| Benzylic | -Br | Good yields |

| Allylic | -Br | Moderate yields |

Computational Prediction of Structure-Reactivity Correlations

As of now, specific computational studies, such as Density Functional Theory (DFT) calculations, dedicated to predicting the structure-reactivity correlations of this compound are not widely available in the scientific literature. Such studies would be highly beneficial for gaining deeper insights into the reaction mechanism and for the rational design of more efficient reagents and substrates.

Computational modeling could be employed to:

Calculate the N-O bond dissociation energy and how it is affected by substituents on the phthalimide ring.

Model the transition state of the trifluoromethoxylation reaction with various substrates to understand the origins of substrate scope and reactivity.

Predict the electronic properties of the trifluoromethoxide anion generated from the reagent.

While direct computational studies on this specific compound are pending, the broader field of computational fluorine chemistry provides a strong foundation for future investigations. Predictive models for the reactivity of other fluorinating and trifluoromethylating reagents have been successfully developed and could be adapted for this system.

Computational and Theoretical Studies of the Chemical Compound

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to understanding its chemical behavior. Computational methods provide valuable insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons.

For 2-(Trifluoromethoxy)isoindoline-1,3-dione, the HOMO is expected to be localized on the phthalimide (B116566) ring, which is electron-rich. The LUMO, on the other hand, would likely be influenced by the electron-withdrawing trifluoromethoxy group and the carbonyl carbons of the dione (B5365651) moiety, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

This table presents illustrative values for educational purposes, as specific computational results for this compound are not available in the searched literature.

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. In this compound, the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, as well as the oxygen atoms of the carbonyl groups, are expected to draw electron density, resulting in a partial positive charge on the adjacent carbon and nitrogen atoms.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these partial charges. Such an analysis would likely show significant positive charges on the carbonyl carbons and the carbon of the trifluoromethoxy group, making them electrophilic centers. The aromatic ring would retain a degree of its delocalized electron density.

Conformational Analysis and Molecular Dynamics Simulations

While the isoindoline-1,3-dione ring system is largely planar, the trifluoromethoxy group can exhibit rotational freedom around the N-O and O-C bonds. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and other low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time at a given temperature. An MD simulation of this compound would reveal the flexibility of the trifluoromethoxy group and any potential interactions with its environment, which is crucial for understanding its behavior in solution or in biological systems.

Reaction Pathway Modeling and Energy Landscape Determination

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, an energy landscape for a given reaction can be constructed.

For instance, the hydrolysis of the imide bond is a potential reaction. Theoretical modeling could elucidate the mechanism, whether it proceeds through a direct nucleophilic attack on a carbonyl carbon or is catalyzed by acid or base. The calculated activation energies would provide an estimate of the reaction rate.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Products | -10 |

This table provides a conceptual energy profile for a hypothetical reaction and is not based on specific computational data for this compound.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in providing detailed mechanistic insights into chemical reactions. These calculations can reveal the changes in electronic structure that occur as reactants are converted into products.

For this compound, DFT calculations could be employed to study reactions such as nucleophilic substitution at the carbonyl carbons or reactions involving the trifluoromethoxy group. The calculations can help to identify the key intermediates and transition states, providing a step-by-step understanding of the reaction mechanism.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.com While building a QSRR model requires data for a range of related compounds, the principles can be applied to understand the potential reactivity of this compound.

By calculating various molecular descriptors for this compound (e.g., electronic, steric, and lipophilic properties), its reactivity could be predicted based on established QSRR models for similar classes of compounds. For example, its susceptibility to a particular reaction could be compared to other phthalimide derivatives.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Trifluoromethoxy)isoindoline-1,3-dione. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the phthalimide (B116566) core. These protons typically appear as a set of two multiplets in the downfield region, approximately between 7.8 and 8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the imide functionality are the most deshielded, appearing at around 167 ppm. The aromatic carbons resonate between 124 and 135 ppm. The carbon of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms.

Given the fluorine-containing moiety, ¹⁹F NMR is particularly informative. The trifluoromethoxy group is expected to exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides a sensitive probe of the electronic environment. Based on data from analogous N-oxyphthalimide compounds, the chemical shift for the -OCF₃ group can be estimated to be in the range of -60 to -75 ppm relative to CFCl₃. amazonaws.comcolorado.edu For instance, the related compound N-(trifluoroacetyl)oxyphthalimide shows a ¹⁹F signal at -72.6 ppm. amazonaws.com

Detailed NMR data, often derived from studies of analogous N-substituted phthalimides, are summarized below. amazonaws.comrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 7.95 | m | - | 2H, Aromatic |

| ¹H | ~ 7.80 | m | - | 2H, Aromatic |

| ¹³C | ~ 167 | s | - | C=O |

| ¹³C | ~ 135 | s | - | Aromatic CH |

| ¹³C | ~ 132 | s | - | Aromatic C (quaternary) |

| ¹³C | ~ 124 | s | - | Aromatic CH |

| ¹³C | ~ 120.4 | q | ¹J(C,F) ≈ 257 | -OCF₃ |

Note: Data are estimated based on analogous compounds and general spectroscopic principles. 'm' denotes multiplet, 's' denotes singlet, and 'q' denotes quartet.

These baseline assignments are crucial for mechanistic studies. Changes in chemical shifts, the appearance of new signals, or line broadening can be monitored to track the formation of intermediates, transition states, and final products in real-time, providing deep insights into reaction pathways. researchgate.net

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unequivocal determination of its elemental composition. For this compound (C₉H₄F₃NO₃), the calculated exact mass for the protonated molecule [M+H]⁺ is 232.0165. Experimental determination of the mass with high accuracy (typically within 5 ppm) confirms the identity of the compound.

Tandem mass spectrometry (MS/MS) is employed to probe the structure and fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern serves as a structural fingerprint and is vital for identifying the compound in complex mixtures or for monitoring its transformation during a reaction.

Based on studies of similar N-substituted phthalimide derivatives, a predictable fragmentation pathway can be outlined. xml-journal.net Key fragmentation steps would likely involve the cleavage of the N-O bond and fragmentation of the phthalimide core.

Expected Fragmentation Pathways:

Loss of the trifluoromethoxy radical (-•OCF₃): Cleavage of the N-O bond would generate the phthalimide radical cation.

Loss of carbon monoxide (CO): The phthalimide ring is known to lose one or two molecules of CO. xml-journal.net

Formation of the C₈H₄NO₂⁺ ion: Following the loss of the trifluoromethoxy group, the resulting fragment has the formula C₈H₄NO₂⁺.

Table 2: Predicted HRMS and MS/MS Fragments for this compound

| Ion Formula | Calculated m/z | Possible Identity |

|---|---|---|

| [C₉H₅F₃NO₃]⁺ | 232.0165 | [M+H]⁺ |

| [C₈H₄NO₂]⁺ | 146.0237 | [M - OCF₃]⁺ |

| [C₇H₄NO]⁺ | 118.0287 | [M - OCF₃ - CO]⁺ |

These techniques are particularly powerful for reaction monitoring, where the consumption of starting material and the formation of intermediates and products can be tracked in real-time with high sensitivity and specificity.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While a specific crystal structure for this compound is not available in the cited literature, detailed analysis of the closely related compound 2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione provides significant insight into the expected solid-state conformation and packing. nih.gov

The isoindoline-1,3-dione (phthalimide) ring system is expected to be essentially planar. The geometry around the imide nitrogen is trigonal planar. The trifluoromethoxy group would be attached to this nitrogen.

Table 3: Crystallographic Data for the Analogous Compound 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆F₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.047 |

| b (Å) | 9.5370 |

| c (Å) | 19.051 |

| β (°) | 95.20 |

| Volume (ų) | 913.2 |

| Z | 4 |

Source: Acta Cryst. (2008). E64, o341. nih.gov

Understanding these solid-state interactions is crucial as they can influence the compound's physical properties and reactivity in solid-phase reactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. thermofisher.comsurfacesciencewestern.com

The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups of the imide. Imides typically show two C=O stretching bands due to symmetric and asymmetric vibrations. The aromatic C-H stretching and C=C ring stretching vibrations will also be present. The trifluoromethoxy group will give rise to very strong C-F and C-O stretching bands.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1795-1770 | Strong | Asymmetric C=O stretch (imide) |

| ~ 1745-1710 | Very Strong | Symmetric C=O stretch (imide) |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1250-1050 | Very Strong | C-F and C-O stretches (-OCF₃) |

Note: Frequencies are approximate and based on characteristic values for the respective functional groups. mdpi.comscialert.net

FTIR and Raman spectroscopy are excellent for monitoring reaction progress. For example, in a reaction involving the modification of the phthalimide ring, changes in the aromatic substitution pattern would be observable. Similarly, if the N-OCF₃ bond were to cleave, the disappearance of the strong C-F stretching bands would be a clear indicator that the reaction has occurred.

Applications in Organic Synthesis and Catalysis

The Chemical Compound as a Nucleophilic Trifluoromethoxylating Reagent

Recent research has illuminated the utility of 2-(Trifluoromethoxy)isoindoline-1,3-dione as a practical, shelf-stable reagent for nucleophilic trifluoromethoxylation. acs.orgorganic-chemistry.orgacs.orgnih.gov Unlike many traditional methods that require harsh conditions or expensive and unstable reagents, this compound can release a trifluoromethoxide (OCF3) anion under relatively mild conditions. acs.orgorganic-chemistry.org This reactivity has established it as a viable precursor for the synthesis of alkyl trifluoromethyl ethers. acs.org

Scope and Limitations with Various Electrophiles

The effectiveness of this compound has been demonstrated in reactions with a range of alkyl electrophiles. The reaction is typically activated using a fluoride (B91410) source, such as cesium fluoride (CsF), or an iodide salt like tetraethylammonium (B1195904) iodide (Et4NI), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 80 °C). acs.orgorganic-chemistry.org

The scope of suitable electrophiles includes:

Alkyl Iodides: Primary and secondary alkyl iodides react efficiently to produce the corresponding trifluoromethyl ethers in good yields. acs.org

Alkyl Bromides: Similar to iodides, alkyl bromides serve as competent substrates for the trifluoromethoxylation reaction. acs.org

Alkyl Mesylates and Tosylates: Substrates with good leaving groups like mesylates and tosylates are also effectively converted to their trifluoromethoxylated analogues. acs.org

Benzyl (B1604629) Bromides: Benzyllic electrophiles react readily, often with cesium fluoride as the activator, to yield benzyl trifluoromethyl ethers. acs.org

The reaction shows broad functional group tolerance. However, limitations exist. The efficiency of the reaction can be influenced by steric hindrance around the electrophilic center. While the reagent is effective for a variety of alkyl halides and sulfonates, its application with other classes of electrophiles, such as aryl or vinyl halides, has not been extensively reported in this context.

Below are tables summarizing the performance of this compound with various electrophiles as reported in the literature.

| Electrophile (Alkyl Iodide) | Product | Yield (%) |

|---|---|---|

| (3-Iodopropyl)benzene | (3-(Trifluoromethoxy)propyl)benzene | 60 |

| 1-Iodo-3-phenylpropane | 1-Phenyl-3-(trifluoromethoxy)propane | 60 |

| 4-((5-Iodopentyl)oxy)benzaldehyde | 4-((5-(Trifluoromethoxy)pentyl)oxy)benzaldehyde | 75 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethoxy)benzene | NR |

| 1-Allyl-2-((5-iodopentyl)oxy)benzene | 1-Allyl-2-((5-(trifluoromethoxy)pentyl)oxy)benzene | 65 |

| Electrophile | Leaving Group | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-3-phenylpropane | -Br | 1-Phenyl-3-(trifluoromethoxy)propane | 55 |

| 3-Phenylpropyl methanesulfonate | -OMs | 1-Phenyl-3-(trifluoromethoxy)propane | 48 |

| 3-Phenylpropyl 4-methylbenzenesulfonate | -OTs | 1-Phenyl-3-(trifluoromethoxy)propane | 52 |

| Electrophile (Benzyl Bromide) | Product | Yield (%) |

|---|---|---|

| 1-(Bromomethyl)-4-cyanobenzene | 4-((Trifluoromethoxy)methyl)benzonitrile | 80 |

| 1-(Bromomethyl)-4-fluorobenzene | 1-Fluoro-4-((trifluoromethoxy)methyl)benzene | 78 |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | 1-(Trifluoromethyl)-4-((trifluoromethoxy)methyl)benzene | 75 |

Data sourced from Yuan, W.-J., et al. (2023). J. Org. Chem. acs.org NR: Not Reported under these specific nucleophilic conditions.

Application in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization, the introduction of functional groups into complex molecules at a late step in a synthetic sequence, is a powerful strategy in drug discovery. The stability and reactivity profile of this compound make it a promising candidate for such applications. organic-chemistry.org Its ability to function under relatively mild conditions and tolerate various functional groups is advantageous when dealing with structurally elaborate molecules. While comprehensive studies on complex, biologically active molecules are still emerging, the successful trifluoromethoxylation of substrates containing aldehydes and allyl groups suggests its potential for the late-stage introduction of the OCF3 group, thereby enabling the rapid generation of new analogues for structure-activity relationship studies. acs.orgresearchgate.net

Role of the Chemical Compound in Metal-Catalyzed Reactions

The application of this compound in metal-catalyzed reactions is a developing area of research. The phthalimide (B116566) moiety is known to participate in various transition-metal-catalyzed processes, and the unique properties of the N-OCF3 bond suggest potential for novel transformations.

As a Ligand Precursor or Substrate

Currently, there is limited specific information in the scientific literature detailing the use of this compound as a ligand precursor. However, as a substrate, its potential is being explored. For instance, the analogous N-trifluoroethoxyphthalimide has been used in nickel-catalyzed cross-electrophile coupling reactions. researchgate.net This suggests that this compound could potentially serve as a trifluoromethoxy source in similar metal-catalyzed cross-coupling reactions. organic-chemistry.org

Interplay with Transition Metal Catalysts

The interaction of this compound with transition metal catalysts is an area ripe for investigation. The N-O bond within the molecule could potentially undergo oxidative addition to a low-valent metal center, which would enable a variety of catalytic cycles for trifluoromethoxylation. While detailed mechanistic studies and broad applications in this specific context are yet to be published, the general reactivity of phthalimide derivatives in metal catalysis provides a strong foundation for future work in this field. researchgate.net

Utilization in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. The phthalimide group can interact with organocatalysts through hydrogen bonding or other non-covalent interactions. While numerous organocatalytic transformations have been developed for other isoindoline-1,3-dione derivatives, the specific use of this compound in this area is not yet well-documented in peer-reviewed literature. The development of organocatalytic methods that could activate this reagent for enantioselective trifluoromethoxylation or other transformations remains an open and potentially fruitful area of research.

Integration into Multicomponent Reactions and Cascade Processes

A comprehensive review of scientific literature indicates that the integration of this compound into multicomponent reactions (MCRs) and cascade processes has not yet been reported. These sophisticated synthetic strategies are at the forefront of modern organic chemistry, aiming to construct complex molecular architectures with high efficiency by combining multiple reaction steps in a single operation.

Multicomponent reactions involve the combination of three or more starting materials in a one-pot reaction to form a final product that incorporates substantial portions of all the reactants. Cascade reactions, also known as tandem or domino reactions, are processes where a single starting material undergoes a series of intramolecular or intermolecular transformations without the need for isolating intermediates, changing reaction conditions, or adding further reagents.

The potential utility of this compound would likely lie in its ability to act as a source of an electrophilic trifluoromethoxy (-OCF3) group. In a hypothetical multicomponent or cascade scenario, this reagent could be envisioned to participate in a sequence of bond-forming events, introducing the trifluoromethoxy moiety into a complex molecular scaffold in a highly convergent manner.

However, despite the growing interest in both fluorine chemistry and advanced synthetic methodologies, there are currently no documented examples of this compound being employed as a reactant, catalyst, or intermediate in such complex transformations. Consequently, this represents an unexplored area of research, and the potential for this compound to be integrated into MCRs and cascade processes remains to be investigated.

Due to the absence of research findings in this specific area, a data table summarizing reaction conditions, substrates, and products cannot be provided.

Future Directions and Emerging Research Perspectives

Exploration of Novel Reactivity Modes for the Chemical Compound

While 2-(Trifluoromethoxy)isoindoline-1,3-dione has been established as a competent reagent for nucleophilic trifluoromethoxylation, its full reactive potential remains an area ripe for investigation. organic-chemistry.orgacs.org Current applications have demonstrated its ability to release a trifluoromethoxide (OCF₃⁻) anion under mild conditions for the synthesis of alkyl trifluoromethyl ethers from various electrophiles. organic-chemistry.orgresearchgate.net

Future research could pivot towards exploring its role in transition metal-catalyzed reactions. The N-O bond within the molecule could potentially engage in novel activation modes with different metals, leading to new pathways for C-O bond formation. For instance, developing catalytic cycles that enable the trifluoromethoxylation of aryl halides or pseudo-halides would represent a significant advancement, as these are common substrates in pharmaceutical synthesis. Furthermore, investigating its reactivity under photoredox catalysis could unlock radical-based trifluoromethoxylation pathways, offering alternative and potentially more selective methods for functionalizing complex molecules. nih.gov Another area of interest is the potential for asymmetric trifluoromethoxylation, where chiral catalysts could be employed in conjunction with the reagent to induce stereoselectivity, a critical aspect in the synthesis of chiral drugs.

Development of Sustainable and Economical Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should prioritize the development of more sustainable and cost-effective synthetic protocols. This includes optimizing the synthesis of the reagent itself, potentially through solventless reactions or by using more environmentally benign starting materials. researchgate.net

For its application in trifluoromethoxylation reactions, a shift towards greener solvents, such as water or bio-renewable solvents, would be a significant step forward. rsc.org The use of flow chemistry presents a compelling opportunity to improve the safety, efficiency, and scalability of reactions involving this reagent. pharmtech.com Continuous-flow systems can minimize the handling of hazardous reagents, offer precise control over reaction parameters, and facilitate easier purification and scale-up. pharmtech.com Additionally, exploring catalyst-free reaction conditions, perhaps initiated by electrochemical or photochemical means, could reduce reliance on expensive and potentially toxic metal catalysts, further enhancing the economic and environmental profile of its use. queensu.canih.govrsc.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Specifically, ML models could be developed to:

Predict Substrate Scope: Algorithms can analyze the structural and electronic features of potential substrates to predict their suitability for trifluoromethoxylation with the reagent, saving significant experimental time and resources.

Optimize Reaction Yields: AI can navigate the complex interplay of multiple reaction variables to rapidly identify conditions that maximize product yield, a task that is often laborious through traditional one-variable-at-a-time experimentation. chemicalprocessing.com

Elucidate Reaction Mechanisms: By analyzing large datasets of reaction outcomes and computational data, ML can help uncover subtle mechanistic details, leading to a deeper understanding of the reagent's reactivity. researchgate.net

This data-driven approach will enable chemists to more efficiently map the intricate reaction landscape of this compound, leading to faster and more robust synthetic methods. acs.orgucla.edu

Expanding the Applicability of the Chemical Compound in Diverse Synthetic Contexts

The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry and agrochemicals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov A primary future direction for this compound is to expand its use in these high-value sectors.

A key area of focus will be its application in late-stage functionalization. This strategy involves introducing the -OCF₃ group at a late step in the synthesis of a complex, biologically active molecule. The mild conditions under which the reagent can operate make it a promising candidate for such applications, allowing for the rapid generation of new analogues of existing drugs or lead compounds for biological screening. organic-chemistry.org Its utility could be demonstrated in the synthesis of novel pharmaceuticals, such as anti-inflammatory agents or central nervous system drugs, and next-generation pesticides. mdpi.comnih.govgsconlinepress.com The creation of compound libraries bearing the trifluoromethoxy group for high-throughput screening will be crucial in discovering new bioactive molecules.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique electronic properties of the trifluoromethoxy group suggest that this compound could find applications in fields beyond traditional organic synthesis. nih.gov

Materials Science: The introduction of -OCF₃ groups can modulate the electronic and physical properties of organic materials. The reagent could be used to synthesize novel fluorinated polymers, liquid crystals, or organic semiconductors with tailored properties for applications in electronics and optics. nih.govchemicalbook.com

Chemical Biology: The trifluoromethoxy group can serve as a useful probe for studying biological systems. Its unique spectroscopic signature (¹⁹F-NMR) allows for non-invasive monitoring. The reagent could be used to label biomolecules or design chemical probes to investigate protein-ligand interactions or enzyme mechanisms. researchgate.net

Medical Imaging: The development of new methods for incorporating fluorine, including the stable isotope ¹⁹F for MRI or the radioisotope ¹⁸F for Positron Emission Tomography (PET), is of great interest. While the direct application of this specific reagent for ¹⁸F chemistry would require significant adaptation, foundational research into its reactivity could inspire the development of new reagents for radiolabeling, aiding in drug development and medical diagnostics. nih.gov

By fostering collaboration between organic chemists and researchers in these adjacent fields, the full potential of this compound as a versatile chemical tool can be unlocked.

Q & A

Q. What are the established synthetic routes for 2-(Trifluoromethoxy)isoindoline-1,3-dione, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing isoindoline-1,3-dione with trifluoromethoxy groups via nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione are synthesized using potassium phthalimide and halogenated precursors under anhydrous conditions in polar aprotic solvents (e.g., DMF) . Critical factors include:

- Temperature : Reactions often proceed at 80–110°C to ensure complete substitution.

- Catalysts : Bases like Cs₂CO₃ or K₂CO₃ enhance nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization yields pure products (76–92% yields reported for similar derivatives) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) resolve substituent positions. For example, the trifluoromethoxy group shows distinct ¹⁹F coupling in ¹H NMR (δ 4.5–5.5 ppm) .

- X-ray crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 113 K) confirm bond lengths (mean C–C = 1.504 Å) and stereochemistry, with R factors <0.06 indicating high precision .

- Mass spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 287) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental handling?

- LogP : ~1.7 (indicating moderate hydrophobicity, suitable for organic-phase reactions) .

- Thermal stability : Decomposition above 191°C (flash point), requiring inert atmospheres for high-temperature reactions .

- Solubility : High in DCM, DMF, and THF; limited in water (<0.1 mg/mL) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the meta position in aryl rings. For example, in Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions at the 5-position of isoindoline-1,3-dione derivatives with aryl boronic acids (70–85% yields) . Computational studies (DFT) suggest the group lowers LUMO energy, favoring nucleophilic attack at specific sites .

Q. What is the role of this compound in PROTAC design and targeted protein degradation?

Derivatives like 2-(chloromethyl)isoindoline-1,3-dione serve as linkers in PROTACs, connecting E3 ligase ligands (e.g., thalidomide analogs) to target protein binders. The trifluoromethoxy group enhances metabolic stability and binding affinity (e.g., IC₅₀ < 1 µM in cancer cell assays) . Key considerations:

Q. How can computational methods predict the biological interactions of this compound?

- Docking studies : Molecular docking (AutoDock Vina) using crystal structures (PDB) identifies binding pockets in kinases or proteasomal proteins .

- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with anticancer activity .

Q. How should researchers resolve contradictions in reaction yields under varying conditions?

Case study: A 76% yield of a related compound was achieved in DMF with Cs₂CO₃ , but only 58% in THF with DIAD . Contradictions arise from:

- Solvent polarity : Polar solvents stabilize transition states in SN2 mechanisms.

- Base strength : Stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) improve deprotonation efficiency.

- Byproduct analysis : LC-MS identifies side products (e.g., hydrolysis derivatives) to optimize conditions .

Methodological Considerations

Q. Experimental Design for Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.